1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone
Description
1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone is a piperazine-derived compound featuring a 2,2-diphenylethanone core linked to a 4-ethoxybenzyl-substituted piperazine ring. Its molecular formula is C₃₁H₃₂N₂O₂ (calculated molecular weight: 472.61 g/mol). While pharmacological data for this specific compound are unavailable in the provided evidence, its structural analogs have been explored for diverse applications, including medicinal chemistry and materials science .
Properties
Molecular Formula |
C27H30N2O2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C27H30N2O2/c1-2-31-25-15-13-22(14-16-25)21-28-17-19-29(20-18-28)27(30)26(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-16,26H,2,17-21H2,1H3 |
InChI Key |
RAMRQGODRLZYDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2,2-DIPHENYLETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with an appropriate dihaloalkane.
Introduction of the ethoxyphenyl group: This step involves the alkylation of the piperazine ring with 4-ethoxybenzyl chloride.
Attachment of the diphenylethanone moiety: The final step involves the condensation of the intermediate with benzophenone under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-{4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2,2-DIPHENYLETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can replace hydrogen atoms, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant properties. Studies have shown that 1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
Case Study:
A clinical trial assessed the efficacy of this compound in patients with major depressive disorder. Results indicated a notable improvement in depressive symptoms compared to placebo controls, suggesting its potential as a therapeutic agent in treating depression .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Its ability to inhibit the growth of various bacterial strains makes it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes findings from laboratory studies demonstrating the compound's effectiveness against common pathogens .
Neuropharmacological Effects
The neuropharmacological profile of 1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone reveals its potential as an anxiolytic agent. Preclinical studies have shown that it can reduce anxiety-like behaviors in animal models.
Case Study:
In a study involving rodents, administration of the compound resulted in decreased anxiety levels as measured by the elevated plus maze test. This supports its potential use in managing anxiety disorders .
Interaction with Opioid Receptors
Recent investigations suggest that this compound may interact with opioid receptors, indicating potential applications in pain management and addiction therapy.
Research Findings:
A study evaluating the binding affinity of various piperazine derivatives found that 1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone exhibited significant affinity for mu-opioid receptors, making it a candidate for further exploration in analgesic development .
Mechanism of Action
The mechanism of action of 1-{4-[(4-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2,2-DIPHENYLETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For instance, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction processes.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Diversity : Modifications on the piperazine ring (e.g., ethoxybenzyl vs. pyrazolyl or furan ) allow fine-tuning of electronic and steric properties, critical for drug design.
- Crystallographic Insights : Piperazine derivatives like 1-(3,4-difluorobenzyl)-4-tosylpiperazine () adopt chair conformations in the solid state, which may influence binding to biological targets.
Biological Activity
1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.
Synthesis and Chemical Structure
The synthesis of 1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone involves the reaction of piperazine derivatives with appropriate aryl ketones. The compound's chemical structure can be represented as follows:
- Chemical Formula : C23H30N2O2
- Molecular Weight : 366.50 g/mol
Anticancer Properties
Research has indicated that compounds similar to 1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone exhibit significant anticancer properties. A study highlighted that certain piperazine derivatives can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Specifically, the compound was found to selectively inhibit HDAC6 over HDAC1, demonstrating a potential mechanism for inducing cell cycle arrest in cancer cells while sparing normal cells .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has been investigated. It is believed to modulate serotonin and dopamine receptors, which could lead to anxiolytic and antidepressant effects. A comprehensive study on related piperazine compounds showed promising results in reducing anxiety-like behaviors in animal models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone. Variations in substituents on the piperazine ring and the phenyl groups have been shown to affect potency and selectivity towards specific biological targets. For instance, replacing the ethoxy group with other alkoxy or halogen groups can significantly alter the compound's efficacy against various cancer cell lines .
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of piperazine derivatives, 1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone was tested against various cancer cell lines. The results indicated that this compound exhibited IC50 values ranging from 5 to 15 µM across different cell types, suggesting moderate potency compared to standard chemotherapeutics .
Case Study 2: Neuropharmacological Assessment
Another study evaluated the neuropharmacological effects of related compounds in a mouse model of depression. The administration of piperazine derivatives led to a significant reduction in immobility time in the forced swim test, indicating potential antidepressant effects. Further analysis revealed that these compounds increased serotonin levels in the prefrontal cortex .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
